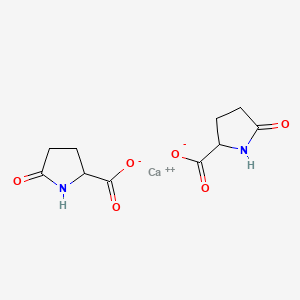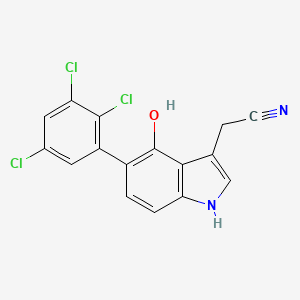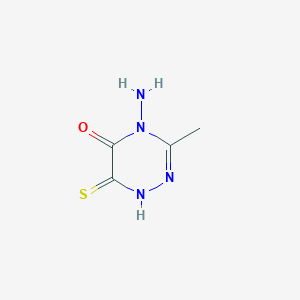![molecular formula C5H5N5O B13112967 N-(Pyrazolo[1,5-a][1,3,5]triazin-4-yl)hydroxylamine](/img/structure/B13112967.png)
N-(Pyrazolo[1,5-a][1,3,5]triazin-4-yl)hydroxylamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(Pyrazolo[1,5-a][1,3,5]triazin-4-yl)hydroxylamine is a heterocyclic compound that features a pyrazolo[1,5-a][1,3,5]triazine core
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-(Pyrazolo[1,5-a][1,3,5]triazin-4-yl)hydroxylamine typically involves the construction of the pyrazolo[1,5-a][1,3,5]triazine ring system. One common method is the copper-catalyzed synthesis, which employs microwave-assisted reactions to achieve high yields in a shortened time frame . Another approach involves the use of nitriles in the synthesis of azolotriazines, which can be classified based on the CH-active two-carbon synthon used .
Industrial Production Methods
Industrial production methods for this compound are still under development, but the use of microwave-assisted copper-catalyzed synthesis shows promise for scaling up due to its efficiency and high yield .
Analyse Chemischer Reaktionen
Types of Reactions
N-(Pyrazolo[1,5-a][1,3,5]triazin-4-yl)hydroxylamine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can be performed using common reducing agents.
Substitution: It can undergo substitution reactions, particularly nucleophilic substitutions, where different substituents can be introduced into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The conditions vary depending on the desired reaction, but typically involve controlled temperatures and specific solvents to facilitate the reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups into the pyrazolo[1,5-a][1,3,5]triazin-4-yl core .
Wissenschaftliche Forschungsanwendungen
N-(Pyrazolo[1,5-a][1,3,5]triazin-4-yl)hydroxylamine has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism by which N-(Pyrazolo[1,5-a][1,3,5]triazin-4-yl)hydroxylamine exerts its effects involves its interaction with specific molecular targets. For instance, as a CDK2 inhibitor, it binds to the ATP pocket of the enzyme, inhibiting its activity and leading to cell cycle arrest and apoptosis in cancer cells . The compound’s fluorescent properties are due to its ability to undergo intramolecular charge transfer, which is influenced by the presence of electron-donating or electron-withdrawing groups on the molecule .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Pyrazolo[3,4-d]pyrimidine: Another heterocyclic compound with similar structural features and applications in medicinal chemistry.
Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine: Known for its use as a CDK2 inhibitor and its potential anticancer properties.
Pyrazolo[1,5-a]pyrimidine: Used in the development of fluorescent probes and materials with specific photophysical properties.
Uniqueness
N-(Pyrazolo[1,5-a][1,3,5]triazin-4-yl)hydroxylamine is unique due to its specific structural configuration, which allows for diverse chemical modifications and applications. Its ability to act as a CDK2 inhibitor and its fluorescent properties make it a valuable compound in both medicinal chemistry and materials science .
Eigenschaften
Molekularformel |
C5H5N5O |
|---|---|
Molekulargewicht |
151.13 g/mol |
IUPAC-Name |
N-pyrazolo[1,5-a][1,3,5]triazin-4-ylhydroxylamine |
InChI |
InChI=1S/C5H5N5O/c11-9-5-7-3-6-4-1-2-8-10(4)5/h1-3,11H,(H,6,7,9) |
InChI-Schlüssel |
XJHMMOIOMRFPDP-UHFFFAOYSA-N |
Kanonische SMILES |
C1=C2N=CN=C(N2N=C1)NO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![[trans-2-Methoxycyclobutyl]methanol](/img/structure/B13112905.png)

![5-Isopropyl-4,5,6,7-tetrahydroisoxazolo[4,5-c]pyridine-3-carboxylic acid](/img/structure/B13112919.png)

![5,6,7,8-Tetrahydroimidazo[1,5-c]pyrimidine](/img/structure/B13112939.png)

![1-[(R)-(5-Ethenylquinuclidine-2-yl)(4-quinolinyl)methyl]-3-[3,5-bis(trifluoromethyl)phenyl]urea](/img/structure/B13112947.png)






